O-Methyl-L-tyrosine
Overview
Description
Mechanism of Action
Target of Action
O-Methyl-L-tyrosine, also known as 4-Methoxy-l-phenylalanine, primarily targets the enzyme tyrosine 3-monooxygenase . This enzyme plays a crucial role in the synthesis of catecholamines, a group of hormones that include dopamine, norepinephrine, and epinephrine .
Mode of Action
This compound acts as an inhibitor of tyrosine 3-monooxygenase . By inhibiting this enzyme, it prevents the conversion of tyrosine to dihydroxyphenylalanine (DOPA), a critical step in catecholamine biosynthesis . This results in a reduction in the production of catecholamines .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the catecholamine biosynthesis pathway . By inhibiting tyrosine 3-monooxygenase, this compound disrupts the normal production of catecholamines. This can lead to a decrease in the levels of these hormones, which can have various downstream effects depending on the specific physiological context.
Pharmacokinetics
It is known to be invaluable in drug development studies, where its use helps evaluate the pharmacokinetics, pharmacodynamics, and safety of potential medications .
Result of Action
The inhibition of catecholamine synthesis by this compound can lead to a decrease in the frequency and severity of hypertensive attacks associated with conditions like pheochromocytoma, a rare tumor of the adrenal glands that can lead to excessive production of catecholamines .
Biochemical Analysis
Biochemical Properties
O-Methyl-L-tyrosine plays a significant role in biochemical reactions, particularly in the synthesis of proteins. It can be incorporated into proteins in place of tyrosine, thereby altering the protein’s properties and functions. This compound interacts with various enzymes, such as tyrosine hydroxylase, which is involved in the biosynthesis of catecholamines. The interaction with tyrosine hydroxylase can influence the enzyme’s activity and, consequently, the levels of neurotransmitters like dopamine and norepinephrine .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By being incorporated into proteins, it can alter the function of these proteins, thereby impacting cell signaling pathways. For instance, its incorporation into proteins involved in neurotransmitter synthesis can affect the levels of neurotransmitters, influencing cellular communication and signaling . Additionally, this compound can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity. For example, it can inhibit or activate enzymes involved in neurotransmitter synthesis, thereby affecting the levels of these critical signaling molecules . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to modulate cellular functions, including neurotransmitter synthesis and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance neurotransmitter synthesis and improve cognitive functions. At higher doses, it may exhibit toxic effects, including disruptions in neurotransmitter balance and adverse effects on cellular metabolism . Studies have identified threshold effects, where specific dosages lead to significant changes in cellular functions, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to amino acid metabolism. It interacts with enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase, influencing the synthesis of catecholamines and other metabolites . These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the L-type amino acid transporter 1 (LAT1) plays a crucial role in transporting this compound across cell membranes . This transporter is highly expressed in tissues such as the brain, where it facilitates the uptake of this compound, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and can be incorporated into proteins within various cellular compartments . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its role in cellular processes .
Preparation Methods
The preparation of O-Methyl-L-tyrosine can be achieved through chemical synthesis. A common method involves the reaction of p-methylphenylacetone with benzylidene bromide to obtain a brominated product, which is then reacted with sodium thiomelate to yield the final product . This method is widely used due to its efficiency and the high purity of the resulting compound.
Chemical Reactions Analysis
O-Methyl-L-tyrosine undergoes various chemical reactions, including:
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions, often resulting in the formation of different substituted phenylalanine derivatives.
Peptide Synthesis: This compound is suitable for solution-phase peptide synthesis, where it can be incorporated into peptide chains.
Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-Methyl-L-tyrosine has extensive applications in scientific research:
Comparison with Similar Compounds
O-Methyl-L-tyrosine can be compared with other tyrosine derivatives such as:
L-tyrosine: The parent compound, which lacks the methoxy group and is a precursor to several neurotransmitters.
Metyrosine: An inhibitor of tyrosine hydroxylase, similar to this compound, but used specifically for treating pheochromocytoma.
4-Hydroxyphenylpyruvic acid: Another derivative involved in metabolic pathways related to tyrosine.
The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYBMYRBIABFTA-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6230-11-1 | |
Record name | O-Methyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6230-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Methyl-L-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006230111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-methyl-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-METHYL-L-TYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCX8EOU7CO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does O-Methyl-L-tyrosine interact with its target and what are the downstream effects?
A1: this compound's primary mechanism of action stems from its ability to be recognized by engineered aminoacyl-tRNA synthetases (aaRS). These engineered aaRSs can then attach this compound to specific tRNAs, which ultimately leads to the incorporation of this non-canonical amino acid into proteins during translation. [, , ] This incorporation can alter protein properties, enabling the study of protein structure-function relationships, and create proteins with novel characteristics. [, ]
Q2: What is the molecular formula, weight, and spectroscopic data of this compound?
A2:
Q3: What is known about the material compatibility and stability of this compound under various conditions?
A3: Specific information on the material compatibility of this compound is limited in the provided research articles. Stability studies under various conditions (temperature, pH, solvent) would be valuable for understanding its long-term storage and potential applications.
Q4: Does this compound possess any intrinsic catalytic properties? What are its main applications?
A4: Based on the provided research, this compound itself does not exhibit inherent catalytic activity. Its primary application lies in its use as a building block for generating modified proteins with altered properties. [, , ] By substituting this compound for canonical amino acids, researchers can investigate the impact on protein folding, stability, and interactions with other molecules. []
Q5: Have there been any computational studies on this compound?
A5: Yes, computational methods have been employed to design mutant tyrosyl-tRNA synthetases capable of preferentially recognizing and activating this compound over its natural counterpart, L-tyrosine. [] These studies used techniques like homology modeling and molecular dynamics simulations to predict the structure of the wild-type enzyme and identify potential mutation sites for enhancing this compound specificity. []
Q6: How do structural modifications to this compound affect its activity and incorporation into proteins?
A6: The provided research highlights that even subtle structural modifications, like the addition of a methyl group, can significantly impact the recognition and incorporation of non-canonical amino acids by engineered aaRSs. [, , ] For example, replacing L-tyrosine with this compound in a cyclic tetradepsipeptide, analogous to AM-toxin III, drastically reduced its necrotic activity on apple leaves. [] This suggests that the specific size and chemical properties of the amino acid side chain are crucial for both aaRS recognition and the biological activity of the resulting modified protein.
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